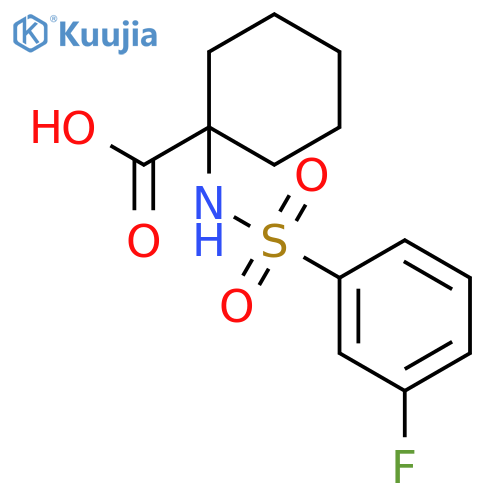Cas no 885269-11-4 (1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxylic acid)

885269-11-4 structure
商品名:1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxylic acid
1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-{[(3-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic Acid
- 1-[(3-fluorobenzene)sulfonamido]cyclohexane-1-carboxylic acid
- F9995-0653
- AKOS000813725
- 1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxylicacid
- Z45537156
- 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylic acid
- 1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxylic acid
- EN300-64343
- 885269-11-4
- G26831
- 1-((3-fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid
-
- MDL: MFCD06409424
- インチ: InChI=1S/C13H16FNO4S/c14-10-5-4-6-11(9-10)20(18,19)15-13(12(16)17)7-2-1-3-8-13/h4-6,9,15H,1-3,7-8H2,(H,16,17)
- InChIKey: PBJPZEUMAHZSNN-UHFFFAOYSA-N
- ほほえんだ: C1CCC(CC1)(C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)F
計算された属性
- せいみつぶんしりょう: 301.07840733g/mol
- どういたいしつりょう: 301.07840733g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 454
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F9995-0653-1g |
1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxylic acid |
885269-11-4 | 95%+ | 1g |
$311.0 | 2023-09-05 | |
| Life Chemicals | F9995-0653-2.5g |
1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxylic acid |
885269-11-4 | 95%+ | 2.5g |
$622.0 | 2023-09-05 | |
| TRC | F792355-50mg |
1-((3-Fluorophenyl)Sulfonamido)Cyclohexane-1-Carboxylic Acid |
885269-11-4 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | F792355-25mg |
1-((3-Fluorophenyl)Sulfonamido)Cyclohexane-1-Carboxylic Acid |
885269-11-4 | 25mg |
$ 70.00 | 2022-06-04 | ||
| Aaron | AR018T9A-1g |
1-((3-fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid |
885269-11-4 | 95% | 1g |
$536.00 | 2023-12-13 | |
| 1PlusChem | 1P018T0Y-500mg |
1-((3-fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid |
885269-11-4 | 95% | 500mg |
$386.00 | 2024-04-20 | |
| A2B Chem LLC | AU89682-50mg |
1-((3-fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid |
885269-11-4 | 95% | 50mg |
$105.00 | 2024-04-19 | |
| Aaron | AR018T9A-50mg |
1-((3-fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid |
885269-11-4 | 95% | 50mg |
$116.00 | 2025-02-28 | |
| 1PlusChem | 1P018T0Y-10g |
1-((3-fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid |
885269-11-4 | 95% | 10g |
$2031.00 | 2024-04-20 | |
| Aaron | AR018T9A-2.5g |
1-((3-fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid |
885269-11-4 | 95% | 2.5g |
$1024.00 | 2023-12-13 |
1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxylic acid 関連文献
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
885269-11-4 (1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxylic acid) 関連製品
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
